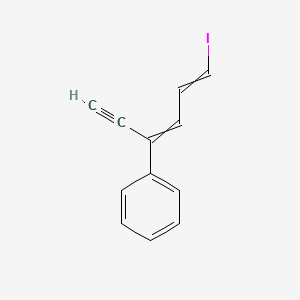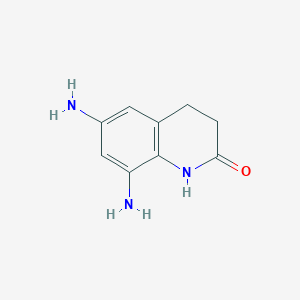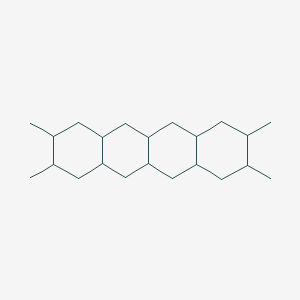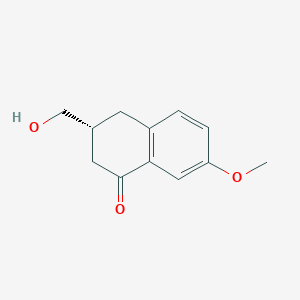methanone CAS No. 917614-90-5](/img/structure/B12611506.png)
[2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: is a complex organic compound that features a unique combination of indole and morpholine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone typically involves a multi-step process. One common method includes the following steps :
Formation of the Indole Core: The indole core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This involves the reaction of a 3-bromoindole with a benzo[1,3]dioxole group using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).
Attachment of the Morpholine Group: The morpholine group is introduced through a Pd-catalyzed amination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is likely due to its ability to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar indole core and have been studied for their anticancer activities.
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine: This compound also features a benzodioxole and morpholine moiety and has similar biological activities.
Uniqueness
Properties
CAS No. |
917614-90-5 |
|---|---|
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[2-(3H-1,2-benzodioxol-5-yl)-1H-indol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18N2O4/c23-20(22-6-8-24-9-7-22)15-2-1-3-17-16(15)11-18(21-17)13-4-5-19-14(10-13)12-25-26-19/h1-5,10-11,21H,6-9,12H2 |
InChI Key |
AUCWKXDWJZHZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C3C=C(NC3=CC=C2)C4=CC5=C(C=C4)OOC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid](/img/structure/B12611455.png)


![4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol](/img/structure/B12611472.png)

![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)


![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)
